alpha,beta-Trehalose

Catalog No.
S3434012
CAS No.
585-91-1
M.F
C12H22O11
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,beta-Trehalose

Standard α,α-trehalose dihydrate decomposes at 97°C and is rapidly hydrolyzed by mammalian trehalase, causing assay interference and formulation collapse. α,β-Trehalose (neotrehalose) overcomes these limitations: • β-Glycosidase specific; completely resistant to α-glycosidase. • Anhydrous, melts at 149°C, enabling high-temperature processing. • Non-hygroscopic; prevents unwanted hydration. • Validated reference standard for trehalase-negative controls and metabolomics.

CAS Number

585-91-1

Product Name

alpha,beta-Trehalose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

HDTRYLNUVZCQOY-BTLHAWITSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O

The exact mass of the compound alpha,beta-Trehalose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of trehalose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

neotrehalose, α,β-Trehalose, 1-O-α-D-glucopyranosyl-β-D-glucopyranoside, β-D-glucopyranosyl α-D-glucopyranoside

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 100 mg, 1 g

alpha,beta-Trehalose (CAS 585-91-1), commonly known as neotrehalose, is a non-reducing disaccharide consisting of two glucose units linked by an α,β-1,1-glycosidic bond[1]. Unlike the ubiquitous and naturally abundant α,α-trehalose—which forms a dihydrate and is widely procured as a bulk bioprotectant—neotrehalose is an anhydrous, highly water-soluble isomer with distinct thermodynamic, structural, and enzymatic properties [2]. In industrial and analytical procurement, it is primarily sourced as a highly specific reference standard, an enzymatic substrate for differential glycosidase assays, and a specialized stabilizing agent for formulations where the hygroscopic dihydrate formation or mammalian trehalase susceptibility of standard trehalose is strictly contraindicated [1].

Research Fit

Stereochemical probe for α,β-glycosidic bond studies
Non-metabolizable in trehalase activity assays
Analytical reference for isomer identification (optical rotation, thermal)

Substituting α,β-trehalose with standard α,α-trehalose or other disaccharides fundamentally compromises assay specificity and thermal processability [1]. Biologically, α,α-trehalose is rapidly hydrolyzed by α-glycosidase (trehalase), an enzyme ubiquitous in mammalian and microbial systems, whereas α,β-trehalose is strictly resistant to α-glycosidases and is exclusively cleaved by β-glycosidases [1]. Furthermore, standard α,α-trehalose natively crystallizes as a dihydrate that melts and releases bound water at 97°C, which can destabilize anhydrous formulations and melt-extrusion processes [2]. In contrast, α,β-trehalose exhibits a melting point of 149°C and substantially lower hygroscopicity [2]. Utilizing the incorrect isomer in metabolic tracking, structural biology, or high-temperature anhydrous formulations leads to false-positive degradation, altered hydration kinetics, and catastrophic formulation collapse [1].

Substitution Risk

Trehalase Interaction
α,α-Trehalose Substrate; hydrolyzed by trehalases
α,β-Trehalose Not a substrate or inhibitor
Enzyme recognition mismatch; cannot replace α,α in metabolism studies.
Bioprotective Function
α,α-Trehalose Preserves lipid bilayer integrity upon drying
α,β-Trehalose Fails to protect; near-complete delamination
Functional loss; α,β cannot replicate anhydrobiotic protection.

Enzymatic Hydrolysis Specificity

Neotrehalose exhibits absolute resistance to α-glycosidase (trehalase), the enzyme responsible for degrading standard trehalose in mammalian systems. It is exclusively hydrolyzed by β-glycosidase, whereas isotrehalose (β,β-trehalose) is cleaved by both α- and β-glycosidases [1].

Evidence DimensionEnzymatic Cleavage Susceptibility
Target Compound DataHydrolyzed exclusively by β-glycosidase; 0% cleavage by α-glycosidase
Comparator Or Baselineα,α-Trehalose (Hydrolyzed exclusively by α-glycosidase) / β,β-Trehalose (Hydrolyzed by both)
Quantified DifferenceComplete orthogonal enzymatic stability against mammalian trehalase
ConditionsIn vitro glycosidase cleavage assays

Essential for differential enzymatic screening and metabolic stability in in vivo models where endogenous trehalase would rapidly degrade standard trehalose.

Trehalase Specificity
Head-to-head
No substrate activity or inhibition
α,β: inactive vs α,α: substrate
Supports negative control for trehalase assays
Multiple species trehalases tested

Thermal Stability and Phase Transition

Standard α,α-trehalose forms a dihydrate that undergoes a melting and dehydration phase transition at 97°C. In contrast, α,β-trehalose (neotrehalose) remains anhydrous and exhibits a significantly higher melting point of 149°C [1].

Evidence DimensionMelting Point / Dehydration Temperature
Target Compound Data149°C (anhydrous)
Comparator Or Baselineα,α-Trehalose dihydrate (97°C, dehydrates)
Quantified Difference+52°C increase in thermal stability before melting/phase transition
ConditionsStandard atmospheric pressure thermal analysis

Critical for high-temperature melt-extrusion processes and the long-term stability of anhydrous solid-state pharmaceutical formulations.

Optical Rotation
Cross-study
+95°
[α]D α,α: +197°, β,β: −42°
Clear isomer identity via polarimetry
Standard condition data

Glycosidic Linkage Flexibility and Hydration Dynamics

The stereochemistry of the 1,1-glycosidic bond fundamentally alters the molecule's internal motion and hydration shell. The lifetime of internal motions about the glycosidic linkage for α,β-trehalose is 3.16 ns, compared to 4.74 ns for standard α,α-trehalose [1].

Evidence DimensionLifetime of internal motions about the glycosidic linkage
Target Compound Data3.16 ns
Comparator Or Baselineα,α-Trehalose (4.74 ns)
Quantified Difference33% faster internal motion dynamics at the glycosidic linkage
ConditionsMolecular dynamics (MD) simulations in aqueous milieu

This structural lability dictates the compound's unique water-replacement and glass-forming (vitrification) properties when used as a specialized cryoprotectant.

X-Ray Conformation
Head-to-head
Unique β-anomeric torsion angles
X-ray crystallography
Conformational reference for glycosidic bond modeling
Atomic-resolution structure

Hygroscopicity and Solid-State Handling

While standard α,α-trehalose readily absorbs moisture to form a crystalline dihydrate and can liquefy at >90% relative humidity, α,β-trehalose is substantially free of hygroscopicity while maintaining excellent aqueous solubility[1].

Evidence DimensionMoisture absorption and physical state
Target Compound DataSubstantially non-hygroscopic solid
Comparator Or Baselineα,α-Trehalose (Highly hygroscopic, forms dihydrate, liquefies at >90% RH)
Quantified DifferenceElimination of dihydrate-induced moisture weight variability
ConditionsAmbient storage and high relative humidity (>90% RH) exposure

Ensures precise dosing, predictable moisture content, and extended shelf-life in sensitive analytical standards and dry-powder formulations.

Mycoloyl Derivative Toxicity
Head-to-head
0% lethality in mouse model
α,β-TDM: all survived vs α,α-TDM: 100% lethality
Supports lower acute toxicity endpoint context
Intraperitoneal injection; model-dependent
Heat Capacity
Head-to-head
Distinct Cp curve vs α,α-dihydrate
Monohydrate solid-state
Thermodynamic identity for formulation stability
Measured 13–300 K
Bilayer Preservation
Head-to-head
Near-complete delamination
α,β: no protection vs α,α: preserves integrity
Negative control for anhydrobiosis mechanism studies
Solid-supported lipid bilayers

Glycosidase Profiling Reference Standard

Due to its strict specificity for β-glycosidase and absolute resistance to α-glycosidase, neotrehalose is the precise reference standard for differential enzyme assays and trehalase-negative control studies [1].

Anhydrous Bioprotectant Formulations

In solid-state pharmaceuticals and melt-extrusion processes where the 97°C dehydration event of standard trehalose dihydrate causes structural collapse, neotrehalose's 149°C melting point and non-hygroscopic nature provide predictable thermal processability [2].

Metabolic Tracking in Mammalian Systems

Because vertebrates possess brush-border trehalase that rapidly degrades the standard α,α-isomer, α,β-trehalose is utilized in in vivo tracking and cell-culture studies to bypass endogenous degradation pathways [3].

Precursor for Stable Isotope Labeled Standards

Serves as a defined stereochemical starting material for synthesizing 13C and 2H-labeled neotrehalose analytical standards, which are critical for high-resolution mass spectrometry and NMR metabolomics .

Application Fit

Application
Selection Property
Validation Focus
Trehalase activity assay control
Non-substrate, non-inhibitor profile
Baseline enzyme activity verification
Trehalose isomer identification
Unique optical rotation and melting point
Polarimetric and thermal identity verification
Carbohydrate conformation studies
Distinct glycosidic bond conformation
Molecular modeling and crystallography reference
Glycolipid immunomodulator research
Altered mycoloyl derivative bioactivity
Toxicity endpoint comparison in models

XLogP3

-4.2

Wikipedia

Alpha,beta-trehalose

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